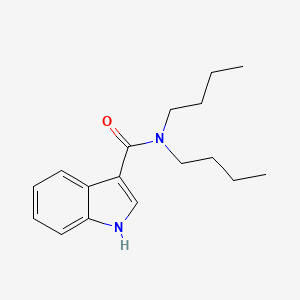
N,N-Dibutyl-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide group at the 3-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with dibutylamine. The reaction is carried out under peptide synthesis conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually performed in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
化学反应分析
Types of Reactions
N,N-Dibutyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated indole derivatives.
科学研究应用
N,N-Dibutyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
作用机制
The mechanism of action of N,N-Dibutyl-1H-indole-3-carboxamide involves its ability to form hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s molecular targets include enzymes involved in cancer cell proliferation, inflammation, and microbial growth. The pathways affected by these interactions are still under investigation, but they are believed to involve key signaling cascades related to cell growth and immune response .
相似化合物的比较
Similar Compounds
- N-Butyl-1H-indole-3-carboxamide
- N,N-Dimethyl-1H-indole-3-carboxamide
- N,N-Diethyl-1H-indole-3-carboxamide
Uniqueness
N,N-Dibutyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which enhances its ability to interact with a broader range of enzymes and proteins compared to its analogs. The dibutyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
属性
CAS 编号 |
63479-70-9 |
|---|---|
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC 名称 |
N,N-dibutyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H24N2O/c1-3-5-11-19(12-6-4-2)17(20)15-13-18-16-10-8-7-9-14(15)16/h7-10,13,18H,3-6,11-12H2,1-2H3 |
InChI 键 |
FSQNNGPUMKARAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)C1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















